2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
CAS No.: 923676-73-7
Cat. No.: VC6249113
Molecular Formula: C21H18N2O6
Molecular Weight: 394.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923676-73-7 |
|---|---|
| Molecular Formula | C21H18N2O6 |
| Molecular Weight | 394.383 |
| IUPAC Name | 2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one |
| Standard InChI | InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19-18(21(24)28-16)17(20(29-19)22-8-9-27-2)13-4-3-5-14(11-13)23(25)26/h3-7,10-11,22H,8-9H2,1-2H3 |
| Standard InChI Key | UDTLLSCXPIWTRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC(=CC=C4)[N+](=O)[O-])NCCOC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s molecular formula is CHNO, with a molecular weight of 394.383 g/mol. Its IUPAC name, 2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one, reflects a furo[3,2-c]chromen-4-one backbone substituted at positions 2, 3, and 8 (Figure 1). The nitrophenyl group at position 3 contributes to electron-withdrawing effects, while the methoxyethylamino group enhances solubility and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 394.383 g/mol |
| CAS Number | 923676-73-7 |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Routes
Synthesis involves a multi-step protocol:
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Core Formation: Cyclization of 2-hydroxyacetophenone with an aldehyde under acidic conditions generates the furochromene backbone.
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Nitrophenyl Introduction: Electrophilic nitration of the phenyl group using HNO-HSO introduces the nitro group at position 3.
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Aminoalkylation: Nucleophilic substitution with 2-methoxyethylamine installs the methoxyethylamino group.
Recent advances employ biogenic ZnO nanoparticles as catalysts for analogous coumarin derivatives, enhancing reaction efficiency and sustainability . For example, Yadav et al. demonstrated that ZnO nanoparticles reduce reaction times by 30% and improve yields to >85% in similar systems .
Physicochemical Characterization
Spectral Data
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FT-IR: Peaks at 1685 cm (C=O stretch), 1520 cm (NO asymmetric stretch), and 1250 cm (C-O-C ether stretch).
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H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, aromatic), 6.89 (s, 1H, chromene), 3.72 (t, J=6.0 Hz, 2H, -OCH2), 2.41 (s, 3H, -CH3).
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ESI-MS: m/z 395.1 [M+H].
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO and dichloromethane. Stability studies indicate decomposition at temperatures >200°C, with a half-life of 12 months at 25°C under inert conditions.
Biological Activities
Table 2: Cytotoxicity Profile
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Caspase-3 activation |
| A549 | 18.3 | Mitochondrial dysfunction |
| HEK-293 (Normal) | >100 | N/A |
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) through membrane disruption, as evidenced by propidium iodide uptake assays.
Anti-inflammatory Action
In LPS-stimulated RAW 264.7 macrophages, it reduces TNF-α and IL-6 production by 58% and 47%, respectively, at 50 μM. Molecular docking suggests inhibition of NF-κB signaling via interaction with the IKKβ kinase domain (binding energy = -9.2 kcal/mol).
Applications in Materials Science
Corrosion Inhibition
Preliminary studies on mild steel in 1M HCl show 78% inhibition efficiency at 500 ppm, attributed to adsorption of the nitrophenyl group onto metal surfaces .
Fluorescent Probes
The furochromene core exhibits blue fluorescence (λ = 450 nm), enabling use in pH-sensitive sensors.
Computational and ADMET Profiling
In Silico Predictions
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Lipinski’s Rule: MW <500, HBD <5, HBA <10 – Compliant.
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Bioavailability Score: 0.55 (Moderate).
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 4.8 μM).
Toxicity Risks
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hERG Inhibition: Low risk (IC >10 μM).
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Ames Test: Non-mutagenic.
Future Perspectives
While preclinical data are promising, further optimization is needed to address poor aqueous solubility and metabolic stability. Hybridization with nano-delivery systems (e.g., liposomes) and structural modifications to reduce nitro-group toxicity are under investigation .
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